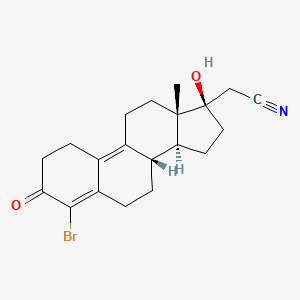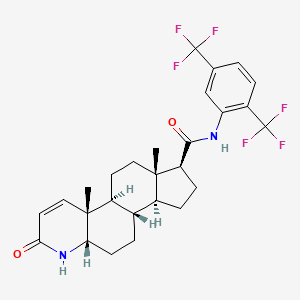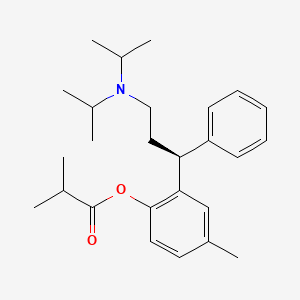
Clofentezine Metabolite 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofentezine Metabolite 3 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the biotransformation of clofentezine in various organisms and environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clofentezine Metabolite 3 typically involves the biotransformation of clofentezine in living organisms. This process can include hydroxylation, conjugation, and other metabolic pathways. Specific synthetic routes in a laboratory setting may involve controlled oxidation or reduction reactions to mimic these natural processes .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite. Instead, it is often studied in the context of environmental fate and residue analysis following the application of clofentezine in agricultural settings .
Analyse Des Réactions Chimiques
Types of Reactions: Clofentezine Metabolite 3 can undergo various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with others, such as halogens.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific pathways and conditions used. For example, hydroxylation can lead to the formation of hydroxy-clofentezine derivatives, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Clofentezine Metabolite 3 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and environmental fate of clofentezine.
Biology: Understanding the biotransformation processes in various organisms.
Medicine: Investigating potential toxicological effects and residue analysis in food safety.
Industry: Assessing the environmental impact and regulatory compliance of clofentezine use in agriculture
Mécanisme D'action
The mechanism of action of Clofentezine Metabolite 3 involves its interaction with specific molecular targets in mites. It primarily acts as an ovicide, disrupting the development of mite eggs and early motile stages. The exact molecular pathways include inhibition of mitochondrial function and interference with cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Clofentezine: The parent compound, used as an acaricide.
3-Hydroxy-Clofentezine: Another metabolite formed through hydroxylation.
Mono-Chloro Sulfur-Containing Compound: A minor metabolite with distinct chemical properties.
Uniqueness: Clofentezine Metabolite 3 is unique due to its specific formation pathways and the distinct biological activity it exhibits compared to other metabolites. Its role in the environmental fate of clofentezine and its impact on non-target organisms make it a compound of significant interest in regulatory and environmental studies .
Propriétés
Numéro CAS |
107573-63-7 |
|---|---|
Formule moléculaire |
C15H11ClN4OS |
Poids moléculaire |
330.8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)
